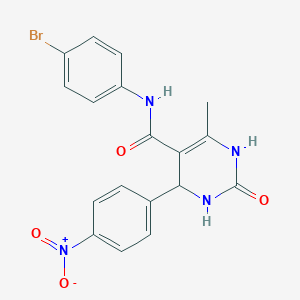
N-(4-bromophenyl)-4-{4-nitrophenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-4-{4-nitrophenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C18H15BrN4O4 and its molecular weight is 431.2g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-bromophenyl)-4-{4-nitrophenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS No. 331272-61-8) is a compound with notable biological activities, particularly in the realm of antitumor and antimicrobial properties. This article explores its biological activity based on diverse research findings, providing insights into its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C18H15BrN4O4 |
| Molar Mass | 431.2401 g/mol |
| Synonyms | This compound |
| CAS Number | 331272-61-8 |
The biological activity of this compound can be attributed to its ability to interact with various cellular targets. The presence of the bromophenyl and nitrophenyl substituents enhances its interaction with biological macromolecules. Research indicates that compounds with similar structures exhibit cytotoxic effects by inducing apoptosis in cancer cells through oxidative stress pathways and disrupting cellular signaling pathways involved in tumor growth.
Antitumor Activity
Several studies have evaluated the antitumor properties of related tetrahydropyrimidine derivatives. For instance:
- Cytotoxicity Studies : Compounds structurally related to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. For example, derivatives showed IC50 values in the nanomolar range against glioblastoma multiforme and breast adenocarcinoma cell lines .
- Apoptosis Induction : The mechanism of action typically involves morphological changes indicative of apoptosis (e.g., cell shrinkage and chromatin condensation). These changes were observed in studies involving similar compounds where oxidative stress played a crucial role in mediating cell death .
Structure-Activity Relationship (SAR)
The SAR studies suggest that the introduction of halogen or nitro groups at specific positions on the phenyl rings significantly enhances the antitumor activity. For instance:
- Halogenated Compounds : Compounds with halogen substitutions at the ortho position exhibited higher antitumor efficacy compared to their meta or para isomers .
Antimicrobial Activity
In addition to its antitumor properties, this compound has shown potential antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.
Case Studies
- In Vitro Studies : A study demonstrated that a related compound effectively inhibited the growth of multi-drug resistant bacterial strains at low concentrations. The results indicated that structural modifications could lead to enhanced antimicrobial potency .
- In Vivo Efficacy : In animal models bearing tumors, treatment with similar tetrahydropyrimidine derivatives resulted in significant tumor size reduction compared to control groups. These findings support the potential application of these compounds in cancer therapy .
特性
IUPAC Name |
N-(4-bromophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4O4/c1-10-15(17(24)21-13-6-4-12(19)5-7-13)16(22-18(25)20-10)11-2-8-14(9-3-11)23(26)27/h2-9,16H,1H3,(H,21,24)(H2,20,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNOCMONTDMZEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














